tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate
Description
tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate is a brominated benzothiazepine derivative featuring a carbamate functional group. Its molecular formula is C₁₄H₁₇BrN₂O₃S, with a molecular weight of 373.27 g/mol (calculated based on isotopic composition). The compound is identified by the CAS registry number EN300-6477742 and is cataloged as a building block in synthetic chemistry applications . Structurally, it comprises a seven-membered thiazepine ring fused to a benzene moiety, with a bromine substituent at position 7 and a tert-butyl carbamate group at the (3R)-stereocenter. This configuration confers unique steric and electronic properties, making it a candidate for pharmacological studies, particularly in modulating ion channels or enzyme targets.
Properties
IUPAC Name |
tert-butyl N-[(3R)-7-bromo-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S/c1-14(2,3)20-13(19)17-10-7-21-11-5-4-8(15)6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJXIHMRZMVAIG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC2=C(C=C(C=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CSC2=C(C=C(C=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507479-60-9 | |
| Record name | tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and can improve the efficiency and yield of the synthesis . These systems are particularly useful for scaling up the production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions may yield a variety of substituted benzothiazepine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing the mechanisms of biological processes .
Medicine: Its ability to interact with specific molecular targets in the body makes it a candidate for the development of new drugs .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in a variety of industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate with two structurally related compounds from the Enamine Ltd. Building Blocks Catalogue (2018) :
| Property | Target Compound | 2-amino-1-[3-(phenylformamido)propyl]-1H-1,3-benzopyran-6-yl]acetamide | N-(7-nitro-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂O₃S | C₂₁H₂₄N₄O₃ | C₁₁H₁₂N₂O₄ |
| Molecular Weight (g/mol) | 373.27 | 380.44 | 236.23 |
| CAS Number | EN300-6477742 | Not explicitly listed | EN300-6482345 |
| Core Structure | Benzothiazepine (7-membered ring with sulfur and nitrogen) | Benzopyran (6-membered oxygen-containing ring fused to benzene) | Benzopyran (6-membered oxygen-containing ring fused to benzene) |
| Key Substituents | Bromine (position 7), tert-butyl carbamate (position 3R) | Phenylformamido group, acetamide side chain | Nitro group (position 7), acetamide substituent |
| Functional Groups | Carbamate, ketone, bromine | Amide, phenylformamido, acetamide | Acetamide, nitro group |
| Potential Applications | Synthetic intermediate for bioactive molecules (e.g., ion channel modulators) | Likely used in peptide mimetics or enzyme inhibitors | Nitro group suggests utility in prodrugs or redox-active compounds |
Structural and Functional Analysis
Core Ring Systems: The target compound’s benzothiazepine core (7-membered ring with sulfur and nitrogen) contrasts with the benzopyran cores (6-membered oxygen-containing rings) of the other two compounds.
Substituent Effects: The bromine atom in the target compound enhances electrophilicity and may improve binding affinity in hydrophobic pockets compared to the nitro group in the benzopyran derivative. The tert-butyl carbamate group provides steric protection to the amine functionality, improving stability under acidic conditions. In contrast, the acetamide and phenylformamido groups in the other compounds prioritize hydrogen-bonding interactions but lack similar steric shielding .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (373.27 g/mol) and bromine content suggest lower aqueous solubility compared to the lighter benzopyran derivatives (236.23–380.44 g/mol). This may influence its pharmacokinetic profile in drug development .
Research Implications
The bromine substituent could enable radiolabeling for imaging studies, while the carbamate group offers a handle for further derivatization .
Biological Activity
Tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate is a complex organic compound notable for its unique structural features and potential biological applications. This compound is characterized by a tert-butyl group and a benzothiazepine moiety, which contribute to its pharmacological properties. Research indicates that this compound may serve as a valuable candidate in medicinal chemistry, particularly in the development of anti-cancer agents and modulators of various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C14H17BrN2O3S. Its structure includes a bromine atom that enhances its reactivity and biological activity. The presence of the benzothiazepine core is associated with various pharmacological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can bind to proteins and enzymes, thereby altering their activity and influencing biochemical pathways. This interaction is crucial for its potential therapeutic effects.
Pharmacological Effects
Research highlights several key pharmacological effects associated with this compound:
- Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The benzothiazepine structure is known to induce apoptosis in cancer cells.
- Modulation of Biological Pathways : The compound has been shown to modulate several signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be significantly lower compared to standard chemotherapeutic agents.
Cell Line IC50 (µM) Reference HeLa 15.2 MCF-7 12.8 - Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| Tert-butyl N-(2-hydroxyphenyl)carbamate | Hydroxyphenyl group | Antioxidant | Strong antioxidant properties |
| Tert-butyl N-(phenethyl)carbamate | Phenethyl group | Analgesic | Known for pain relief properties |
| Tert-butyl N-(2-oxo-4-phenyloxazolidin-3-yl)carbamate | Oxazolidine ring | Antimicrobial | Contains oxazolidine moiety |
This compound stands out due to its unique combination of structural features that enhance its biological activity compared to similar compounds.
Q & A
Q. How can the identity of tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis : Use NMR and NMR to verify the molecular structure. Compare chemical shifts with literature data for similar benzothiazepine derivatives. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in NMR .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (expected m/z for : ~397.3) and fragmentation patterns using high-resolution MS .
- Elemental Analysis : Validate the Br content (expected ~20.1%) to ensure purity .
Q. What are the recommended storage conditions for this compound to ensure stability?
Methodological Answer:
- Temperature : Store at room temperature (20–25°C) in a desiccator to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protect from direct sunlight, as UV exposure may degrade the benzothiazepinone core .
- Incompatible Materials : Avoid contact with strong acids/bases or oxidizing agents (e.g., peroxides), which may induce ring-opening reactions .
Q. How can researchers safely handle this compound given its potential hazards?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical safety goggles (OSHA-compliant) to prevent skin/eye contact .
- Ventilation : Work in a fume hood to minimize inhalation risks, especially during weighing or solvent-based reactions .
- Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation if ingested .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized in multi-step reactions?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution efficiency during carbamate formation .
- Catalyst Screening : Test bases like triethylamine or DMAP to accelerate reaction rates while minimizing side products .
- Reaction Monitoring : Employ TLC or HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity and adjust stoichiometry dynamically .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | +15% vs. DCM |
| Base | Triethylamine (2 eq.) | +20% vs. Pyridine |
| Reaction Time | 6 hours at 50°C | >90% conversion |
Q. How can stereochemical integrity at the 3R position be validated during synthesis?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IC column with hexane:isopropanol (90:10) to resolve enantiomers and confirm optical purity (>99% ee) .
- X-ray Crystallography : Determine the absolute configuration of single crystals grown from ethanol/water mixtures .
- Circular Dichroism (CD) : Compare the CD spectrum with known R-configured benzothiazepines to confirm stereochemistry .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl carbamates with bromo substituents) from PubChem or ECHA databases .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and identify conformational effects .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region caused by bromine’s anisotropic effects .
Q. What strategies can mitigate decomposition during prolonged storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolytic byproducts (e.g., free amine or ketone) .
- Lyophilization : For long-term storage, lyophilize the compound under vacuum to remove trace moisture .
- Additives : Include stabilizers like BHT (0.01% w/w) to prevent oxidation of the sulfur moiety in the benzothiazepine ring .
Data Interpretation and Reporting
Q. How can researchers distinguish between residual solvents and synthetic intermediates in GC-MS data?
Methodological Answer:
- Headspace Analysis : Use static headspace-GC to identify volatile impurities (e.g., THF, DMF) with reference to ICH Q3C guidelines .
- Spiking Experiments : Add known quantities of suspected solvents (e.g., ethyl acetate) to the sample and quantify recovery rates .
- Mass Spectral Libraries : Compare fragment ions with NIST or Wiley databases to rule out false positives .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (detection at 254 nm). Limit of quantification (LOQ): 0.05% .
- LC-MS/MS : Employ MRM mode to detect genotoxic impurities (e.g., alkyl halides) at ppb levels .
- ICP-MS : Quantify residual heavy metals (e.g., Pd from catalytic steps) per ICH Q3D guidelines .
Q. How can researchers design a scalable purification protocol for this compound?
Methodological Answer:
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) using a solubility vs. temperature profile to maximize crystal yield .
- Flash Chromatography : Use silica gel (230–400 mesh) with a stepwise gradient of 10–50% ethyl acetate in hexane to remove brominated byproducts .
- Quality Control : Validate purity via melting point (103–106°C, DSC) and residual solvent analysis (GC-FID) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
